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Compound of Interest

Compound Name: 7-Chloro-4-methoxyquinoline

Cat. No.: B183767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chemical compound 7-Chloro-4-methoxyquinoline (CAS No: 26707-52-8). The information

presented herein is essential for the identification, characterization, and quality control of this

molecule in research and development settings. This document details Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 7-Chloro-4-
methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 7-Chloro-4-methoxyquinoline
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.67 d 4.8 1 Ar-H

8.09 d 9.0 1 Ar-H

7.42 d 2.4 1 Ar-H

7.33 d 4.8 1 Ar-H

7.28 dd 9.0, 2.4 1 Ar-H

3.97 s - 3 -OCH₃

Solvent: CDCl₃,

Spectrometer

Frequency: 300

MHz

Table 2: ¹³C NMR Spectroscopic Data of 7-Chloro-4-methoxyquinoline[1]
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Chemical Shift (δ) ppm Assignment

161.3 Ar-C

151.0 Ar-C

150.2 Ar-C

142.4 Ar-C

125.3 Ar-C

121.7 Ar-C

120.8 Ar-C

119.3 Ar-C

107.7 Ar-C

55.9 -OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 75

MHz[1]

Infrared (IR) Spectroscopy
Experimental IR data for 7-Chloro-4-methoxyquinoline is not readily available in the searched

literature. However, characteristic absorption bands can be predicted based on its functional

groups.

Table 3: Predicted Infrared Absorption Bands for 7-Chloro-4-methoxyquinoline
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Wavenumber (cm⁻¹) Intensity (Predicted)
Functional Group
Vibration

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (methyl)

1620-1580 Medium-Strong C=C stretch (aromatic)

1500-1400 Medium-Strong C=C stretch (aromatic)

1250-1200 Strong C-O stretch (aryl ether)

1100-1000 Medium C-O stretch (aryl ether)

850-750 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 7-Chloro-4-methoxyquinoline

m/z Ion Type

193.02943 [M]⁺ (Monoisotopic Mass)

194 [M+H]⁺

Note: The [M+H]⁺ value was observed via

Electrospray Ionization (ESI-MS).[1]

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
2.1.1 Sample Preparation

Approximately 5-25 mg of 7-Chloro-4-methoxyquinoline is dissolved in about 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The
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solution is then transferred to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

A proton NMR spectrum is recorded on a 300 MHz spectrometer. The acquisition parameters

are typically set to a spectral width of 0-10 ppm, a pulse angle of 30-45 degrees, and a

relaxation delay of 1-2 seconds. The number of scans is adjusted to achieve an adequate

signal-to-noise ratio. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3 ¹³C NMR Spectroscopy

A carbon-13 NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A

sufficient amount of sample is used to obtain a good signal-to-noise ratio within a reasonable

number of scans. The spectral width is typically set from 0 to 200 ppm. The chemical shifts are

referenced to the solvent peak of CDCl₃ at 77.16 ppm.

IR Spectroscopy
2.2.1 Sample Preparation (KBr Pellet Method)

A few milligrams of 7-Chloro-4-methoxyquinoline are finely ground with approximately 100

mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

2.2.2 Data Acquisition

The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is

typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background

spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Impact - EI)
2.3.1 Sample Introduction

A small amount of the sample is introduced into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC). The sample is vaporized in

the ion source.
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2.3.2 Ionization and Analysis

The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV) in

the ion source, causing ionization and fragmentation. The resulting ions are then accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector

measures the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 7-Chloro-4-methoxyquinoline.
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Caption: Workflow for the spectroscopic characterization of 7-Chloro-4-methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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